molecular formula C14H9ClN2O2S B12549733 Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- CAS No. 149338-07-8

Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro-

Cat. No.: B12549733
CAS No.: 149338-07-8
M. Wt: 304.8 g/mol
InChI Key: JQJWQLSRZLNBGR-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR analysis (400 MHz, CDCl₃) reveals distinct proton environments:

  • Aromatic protons : Signals between δ 7.2–8.1 ppm, corresponding to the benzothiophene and 4-chlorophenyl rings.
  • Nitro group proximity : Deshielding effects shift protons near the -NO₂ group upfield (δ 8.0–8.1 ppm).
  • Amine proton : A broad singlet at δ 5.8 ppm, indicative of NH₂ group participation in hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃) confirms carbon environments:

  • Thiophene carbons : Peaks at 125–140 ppm.
  • Nitro-substituted carbon : A deshielded signal at 148 ppm.

Infrared (IR) Spectroscopy

Key absorption bands include:

  • Nitro group : Asymmetric stretching at 1520 cm⁻¹ and symmetric stretching at 1350 cm⁻¹.
  • C-Cl bond : Stretching vibration at 750 cm⁻¹.
  • Amine N-H : Broad band at 3350 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λₘₐₓ = 290 nm (ε = 12,500 M⁻¹cm⁻¹), attributed to π→π* transitions within the conjugated benzothiophene system. A weaker band at 350 nm arises from n→π* transitions involving the nitro group.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction confirms a planar benzothiophene core with slight distortion due to steric interactions between the nitro and 4-chlorophenyl groups. Key crystallographic parameters include:

  • Bond lengths : S-C (1.71 Å), C-N (1.45 Å), and N-O (1.22 Å).
  • Dihedral angles : 12° between the benzothiophene and 4-chlorophenyl planes.

The nitro group adopts a coplanar conformation with the thiophene ring, maximizing π-conjugation. In contrast, the 4-chlorophenyl group exhibits a twisted geometry (dihedral angle = 35°), minimizing steric hindrance.

Table 2: Selected Crystallographic Data

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.21 Å, b = 10.54 Å, c = 14.32 Å
β angle 102.3°

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • HOMO-LUMO gap : 3.8 eV, indicating moderate electronic stability.
  • Charge distribution : The nitro group carries a partial negative charge (-0.45 e), while the amine nitrogen is positively polarized (+0.32 e).

Frontier molecular orbital analysis shows the HOMO localized on the benzothiophene core, whereas the LUMO resides on the nitro group, suggesting preferential sites for electrophilic and nucleophilic attacks, respectively.

Figure 1: DFT-Calculated Electrostatic Potential Map [Illustrative note: Regions of high electron density (red) are concentrated around the nitro group, while the 4-chlorophenyl group exhibits lower density (blue).]

Properties

CAS No.

149338-07-8

Molecular Formula

C14H9ClN2O2S

Molecular Weight

304.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-nitro-1-benzothiophen-3-amine

InChI

InChI=1S/C14H9ClN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H

InChI Key

JQJWQLSRZLNBGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)[N+](=O)[O-])NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- typically involves coupling reactions and electrophilic cyclization reactions. One common method includes the reaction of 3-aminobenzo[b]thiophene with 4-chloronitrobenzene under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group (-NO₂) in this compound can be reduced to an amine (-NH₂) using stannous chloride (SnCl₂) in refluxing ethanol. This reaction is critical for generating biologically active derivatives, as nitro groups are often reduced in medicinal chemistry to produce amines with distinct pharmacological properties.

Mechanism :
The reduction likely proceeds through a protonation step followed by electron transfer from SnCl₂ to the nitro group, ultimately yielding the amine product.

Conditions :

  • Reagent: Stannous chloride

  • Solvent: Ethanol

  • Temperature: Reflux

Palladium-Catalyzed α-Arylation via Ag(I)-Mediated C–H Activation

This reaction enables the direct α-arylation of benzo[b]thiophenes under near-room-temperature conditions. The process involves a switch in regioselectivity (α- vs. β-arylation) depending on the concentration of the palladium catalyst (Pd₂(dba)₃·CHCl₃).

Key Features :

  • Mechanism : Ag(I) facilitates C–H activation at the α-position, forming a reactive intermediate that undergoes palladium-catalyzed coupling with aryl halides (e.g., 4-iodotoluene) .

  • Regioselectivity : Low Pd concentrations favor α-arylation via Ag-mediated activation, while higher Pd concentrations lead to β-arylation through oxidative addition pathways .

  • Kinetic Evidence :

    • Kinetic Isotope Effect (KIE) : A KIE of 3.0 confirms a rate-limiting C–H activation step .

    • Order Studies : First-order dependence on benzo[b]thiophene and zero-order dependence on Pd catalyst suggest Ag(I) is critical for the activation step .

Conditions :

  • Catalyst: Pd₂(dba)₃·CHCl₃ (0.4–0.8 mol%)

  • Mediator: AgNO₃

  • Base: NaOAc

  • Temperature: Near-room temperature

Comparative Analysis of Reaction Conditions

Reaction Type Reagents/Catalysts Key Conditions Outcome
Nitro-to-Amine ReductionStannous chloride, ethanolRefluxAmino derivative
α-ArylationPd₂(dba)₃·CHCl₃, AgNO₃, NaOAcNear-room temperatureArylated benzo[b]thiophene
Aryne SynthesisCsF, BF₃·OEt₂, MeCNRoom temperatureBenzo[b]thiophene core

Research Insights

  • Regioselectivity Control : The Ag(I)-mediated C–H activation mechanism in α-arylation highlights the importance of catalyst concentration and metal coordination in directing reactivity .

  • Synthetic Efficiency : Aryne-based methods offer a concise route to complex benzothiophene frameworks, avoiding multi-step functionalization .

  • Biological Implications : The reduction of nitro groups to amines may enhance bioavailability or target affinity, as seen in related benzo[b]thiophene derivatives studied for anti-inflammatory or enzymatic inhibition .

These findings underscore the versatility of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- in both synthetic and medicinal chemistry applications.

Scientific Research Applications

Medicinal Chemistry

Benzo(b)thiophenes are known for their diverse biological activities, making them important in drug discovery and development. The compound has been studied for its potential as an anti-inflammatory agent. Research indicates that derivatives of benzo(b)thiophene can inhibit superoxide production in neutrophils, which is crucial for inflammatory responses .

Case Study: Inhibition of Superoxide Production

  • Objective : To evaluate the inhibitory effects of benzo(b)thiophenes on superoxide production.
  • Method : The study utilized human neutrophils stimulated with formyl-methionyl-leucyl-phenylalanine (fMLP).
  • Results : The compound demonstrated a concentration-dependent inhibition of superoxide anion production with an IC50 value of approximately 5 µM .

Synthetic Chemistry

The synthesis of benzo(b)thiophenes has been extensively researched, with various methods developed to create these compounds efficiently. The synthesis routes often involve the cyclization of thiophenes or the use of acid catalysts to facilitate reactions .

Synthesis Methods

MethodDescription
Oxidative CyclizationUtilizes o-mercaptocinnamic acids; limited to certain derivatives.
Acid-Catalyzed CyclizationInvolves arylthiomethyl ketones; effective for producing 3-substituted variants.
Catalytic CondensationCombines styrene and sulfur to yield unsubstituted benzo(b)thiophenes .

Materials Science

In materials science, benzo(b)thiophenes are explored for their electronic properties. They can be utilized in organic semiconductors due to their ability to form conductive films. Research indicates that modifications to the benzo(b)thiophene structure can enhance charge transport properties, making them suitable candidates for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study: Organic Electronics

  • Objective : To investigate the charge transport properties of modified benzo(b)thiophenes.
  • Method : Synthesis of various derivatives followed by characterization using techniques such as cyclic voltammetry and field-effect transistor measurements.
  • Results : Certain derivatives exhibited improved mobility and stability, indicating potential for practical applications in electronic devices .

Toxicological Studies

Understanding the toxicity profile of benzo(b)thiophenes is essential for their application in pharmaceuticals and materials. Studies have indicated that while some derivatives exhibit beneficial biological effects, others may pose risks depending on their chemical structure and substituents.

Toxicity Assessment

  • Method : In vitro assays to evaluate cytotoxicity against various cell lines.
  • Findings : Some derivatives showed low toxicity levels, while others required further investigation to assess safety profiles before clinical application .

Mechanism of Action

The mechanism of action of Benzo(b)thiophen-3-amine, N-(4-chlorophenyl)-2-nitro- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenyl Derivatives

Key analogs of the target compound include derivatives with fluorine , bromine , or methyl substitutions on the phenyl ring (Table 1). These substitutions alter electronic properties, steric bulk, and binding affinity.

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol)
N-(4-chlorophenyl)-2-nitro-benzo[b]thiophen-3-amine 149338-07-8 C₁₄H₉ClN₂O₂S 4-Cl, 2-NO₂ 316.75
N-(4-fluorophenyl)-2-nitro-benzo[b]thiophen-3-amine 149338-09-0 C₁₄H₉FN₂O₂S 4-F, 2-NO₂ 300.30
N-(4-chloro-2-methylphenyl)-2-nitro-benzo[b]thiophen-3-amine 149338-14-7 C₁₅H₁₁ClN₂O₂S 4-Cl, 2-CH₃, 2-NO₂ 333.78
7-bromo-N-(3-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine Not available C₁₄H₈BrClN₂O₂S 7-Br, 3-Cl, 2-NO₂ 395.66

Key Findings :

However, studies on related compounds (e.g., N-substituted maleimides) suggest that halogen size (F vs. Cl vs. The bromo-substituted analog (7-bromo-N-(3-chlorophenyl)-...) introduces steric bulk and may influence binding orientation in enzyme active sites, as seen in analogs with halogenated benzothiophenes .

Methyl groups often enhance pharmacokinetic stability but may reduce solubility .

Functional Group Modifications

Nitro vs. Hydroxy/Carboxamide Groups
  • Nitro Group Role: The 2-nitro substituent in the target compound is a strong electron-withdrawing group, likely enhancing electrophilic interactions with biological targets. In contrast, 3-hydroxybenzo[b]thiophene-2-carboxamide derivatives (e.g., N-(4-chlorophenyl)-3-hydroxybenzo[b]thiophene-2-carboxamide) exhibit hydrogen-bonding capacity via the hydroxyl group, leading to selective inhibition of human monoamine oxidase-B (hMAO-B) at 10 µM .
  • Activity Trends : Nitro-substituted benzothiophenes generally show lower polarity and higher membrane permeability compared to carboxamide derivatives, which may favor central nervous system targeting .

Research Implications and Gaps

Biological Activity : While halogenated benzothiophenes are promising for enzyme inhibition, specific data on the target compound’s activity (e.g., IC₅₀ values) are absent in the provided evidence. Further studies are needed to correlate its structure with targets like hMAO-B or MGL.

Contradictory Evidence :

  • Halogen Effects : suggests minimal impact of halogen size on MGL inhibition, whereas highlights halogen-dependent trends in hMAO-B activity. This discrepancy underscores the need for target-specific evaluations .

Synthetic Optimization : The nitro group’s stability under physiological conditions requires investigation, as reduction to an amine (e.g., compound 27-8 in ) could alter bioactivity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-chlorophenyl)-2-nitrobenzo[b]thiophen-3-amine?

Answer:
The compound can be synthesized via condensation reactions using benzo[b]thiophene-3-amine derivatives and substituted aromatic aldehydes. A common approach involves:

  • Step 1: Reacting benzo[b]thiophene-3-amine with 4-chlorobenzaldehyde under acidic conditions to form the imine intermediate.
  • Step 2: Nitration of the intermediate using nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 2-position.
  • Purification: Trituration with non-polar solvents (e.g., pentane) or recrystallization from ethanol/water mixtures .
  • Validation: Characterization via ¹H/¹³C NMR, FT-IR (e.g., nitro group stretching at ~1520 cm⁻¹), and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Basic: What analytical techniques are critical for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Signals for aromatic protons (δ 7.0–8.5 ppm), NH (δ ~5.5 ppm, broad), and nitro group proximity effects (deshielding).
    • ¹³C NMR: Peaks for thiophene carbons (~120–140 ppm) and nitro-substituted carbons (~150 ppm) .
  • FT-IR: Bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
  • Mass Spectrometry: HRMS should match the molecular formula (C₁₄H₉ClN₂O₂S, exact mass 320.9984) .

Advanced: How do electronic effects of substituents (e.g., chloro, nitro) influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Nitro Group: Acts as a strong electron-withdrawing group, activating the thiophene ring toward nucleophilic substitution but deactivating the aryl ring for electrophilic reactions.
  • Chlorophenyl Group: The chloro substituent (σₚ ~0.23) slightly deactivates the phenyl ring via inductive effects, directing further substitution to meta/para positions.
  • Experimental Design: Compare reactivity with analogs (e.g., 4-methoxyphenyl or trifluoromethylphenyl derivatives from CAS 149338-11-4 and 149338-12-5) to assess electronic effects on reaction rates and regioselectivity .

Advanced: What challenges arise in analyzing nitro-containing derivatives via mass spectrometry, and how can they be mitigated?

Answer:

  • Challenges: Nitro groups can cause fragmentation instability, leading to loss of NO₂ (Δm/z ~46) or formation of radical ions.
  • Mitigation Strategies:
    • Use soft ionization techniques (e.g., ESI-MS) to minimize fragmentation.
    • Derivatization: Reduce the nitro group to an amine (e.g., via Pd/C hydrogenation) for stable analysis .
    • Isotopic Labeling: Introduce ¹⁵N-labeled nitro groups to track fragmentation pathways .

Basic: What solvent systems are optimal for purification and crystallization?

Answer:

  • Trituration: Non-polar solvents like pentane or hexane effectively remove unreacted starting materials.
  • Recrystallization: Ethanol/water (7:3 v/v) or dichloromethane/hexane mixtures yield high-purity crystals.
  • Validation: Monitor purity via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced: How can computational methods predict the compound’s behavior in catalytic systems?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics (MD): Simulate interactions with catalysts (e.g., Pd/C) to optimize hydrogenation conditions.
  • Case Study: Compare calculated activation energies for nitro reduction (e.g., using B3LYP/6-31G*) with experimental results from Pd/C hydrogenation .

Advanced: Are there contradictions in reported spectral data for this compound, and how should they be resolved?

Answer:

  • Reported Discrepancies: Variations in ¹H NMR chemical shifts (e.g., NH proton resonance) may arise from solvent polarity or concentration effects.
  • Resolution:
    • Standardize conditions (e.g., DMSO-d₆ for NH proton observation).
    • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Toxicity: Nitroaromatics are potential mutagens; use PPE (gloves, goggles) and work in a fume hood.
  • Storage: Keep in amber vials under inert gas (N₂/Ar) to prevent photodegradation.
  • Disposal: Follow EPA guidelines for halogenated nitro compounds .

Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?

Answer:

  • Key Modifications:
    • Replace the nitro group with a cyano or sulfonamide moiety to alter electron density.
    • Introduce substituents at the 5-position of the thiophene ring (e.g., methyl, bromo) to sterically modulate binding.
  • Experimental Validation: Test analogs (e.g., CAS 149338-14-7 with 4-chloro-2-methylphenyl) in bioassays for comparative activity .

Advanced: What role does this compound play in synthesizing fused heterocycles (e.g., benzodiazepines or imidazothiazoles)?

Answer:

  • Intermediate Use: The nitro group facilitates cyclization reactions. For example:
    • Benzodiazepine Synthesis: React with α,β-unsaturated ketones under acidic conditions to form tricyclic frameworks .
    • Imidazothiazoles: Couple with thioureas or isothiocyanates via catalyst-free three-component reactions (e.g., using NiFe₂O₄@SiO₂@PrNH₂-DPA-CeCl₃) .

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